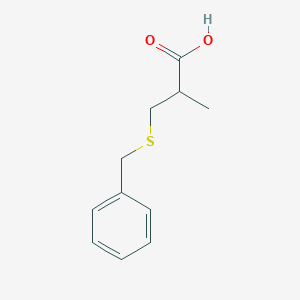

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

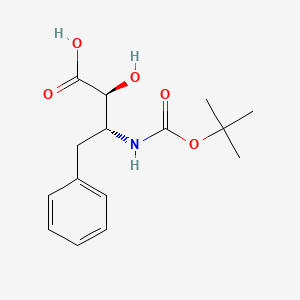

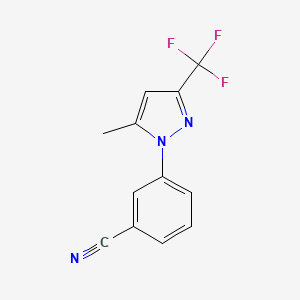

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms and three carbon atoms. It is a common structural motif found in many natural products and pharmaceuticals. This compound has been extensively studied for its potential to be used in a variety of applications, including the synthesis of other compounds, as a catalyst, and for its biological activity.

Aplicaciones Científicas De Investigación

Glycosidase Inhibitors

One notable application involves the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, aimed at inhibiting glycosidase enzymes. These compounds have shown specific inhibition against alpha-glycosidase, highlighting their potential in the development of treatments for disorders related to carbohydrate processing (Baran, Günel, & Balci, 2008).

Anticancer Applications

Derivatives of 1,3-benzodioxole, such as those investigated for their potential as novel histone deacetylase enzyme inhibitors, have shown promise in cancer treatment. Compounds synthesized from 1,3-benzodioxole and its propargyl ether derivatives were found to possess good pharmacological and pharmacokinetic properties, with some compounds displaying higher binding scores than approved drugs in computational models, indicating their potential as anticancer agents (Kumar et al., 2018).

Antimicrobial and Antioxidant Agents

Benzodioxol derivatives have also been studied for their antibacterial and antioxidant activities. A series of these compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects. Additionally, their antioxidant activity was assessed, with some compounds demonstrating significant activity in DPPH assays. This research underscores the potential of benzodioxol derivatives in pharmaceutical applications as antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).

Synthesis and Characterisation of Novel Compounds

The structural flexibility of 1,3-benzodioxole derivatives allows for the synthesis of various novel compounds with potential applications in material science and organic chemistry. For example, research into the synthesis and reactions of heterocyclic dithiocarbamates from 1,3-benzodioxole derivatives has contributed to the development of new synthetic methodologies and the exploration of their applications (Mizuyama, Tominaga, Matsuda, & Kobayashi, 1979).

Propiedades

IUPAC Name |

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDXQUMUWLWAY-OCAPTIKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC=CC2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450753 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

CAS RN |

80409-75-2 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)